4-Pyridyldiphenylphosphine

Catalog No.
S16088015
CAS No.
54750-98-0
M.F
C17H14NP
M. Wt
263.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pyridyldiphenylphosphine

CAS Number

54750-98-0

Product Name

4-Pyridyldiphenylphosphine

IUPAC Name

diphenyl(pyridin-4-yl)phosphane

Molecular Formula

C17H14NP

Molecular Weight

263.27 g/mol

InChI

InChI=1S/C17H14NP/c1-3-7-15(8-4-1)19(16-9-5-2-6-10-16)17-11-13-18-14-12-17/h1-14H

InChI Key

NNUYBTCLSLNFBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=NC=C3

4-Pyridyldiphenylphosphine, also known as diphenyl(4-pyridyl)phosphine, is a chemical compound with the molecular formula C17H14NPC_{17}H_{14}NP and a molecular weight of approximately 263.27 g/mol. This compound belongs to a class of phosphorus-containing ligands that are characterized by the presence of a pyridine ring attached to a diphenylphosphine moiety. The structure features a phosphorus atom bonded to two phenyl groups and one pyridine ring, making it a versatile ligand in coordination chemistry and catalysis .

, particularly in coordination with transition metals. It can act as a bidentate ligand, forming complexes with metals such as palladium and platinum. These complexes are often utilized in catalytic applications, including cross-coupling reactions like the Suzuki and Heck reactions. The ligand's ability to stabilize metal centers enhances the efficiency of these transformations .

The biological activity of 4-pyridyldiphenylphosphine has been explored in various contexts, particularly its potential as an antitumor agent. Studies indicate that phosphine derivatives can exhibit cytotoxic effects against cancer cell lines, although specific data on 4-pyridyldiphenylphosphine is limited. Its role as a ligand may also influence biological pathways through metal complexation, affecting enzyme activity and cellular signaling .

Several methods have been reported for synthesizing 4-pyridyldiphenylphosphine:

  • Direct Phosphination: This method involves the reaction of diphenylphosphine with 4-bromopyridine in the presence of a base, typically yielding good to excellent yields.
  • Reduction of Pyridyl Phosphonium Salts: Pyridyl phosphonium salts can be reduced using reducing agents such as lithium aluminum hydride to afford the desired phosphine compound.
  • Coupling Reactions: Utilizing coupling reactions like the Mitsunobu reaction can also lead to the formation of this compound from appropriate precursors .

4-Pyridyldiphenylphosphine is primarily used in:

  • Catalysis: As a ligand in transition metal catalyzed reactions, enhancing reaction rates and selectivity.
  • Material Science: In the development of phosphorescent materials and organic light-emitting diodes due to its electronic properties.
  • Pharmaceutical Chemistry: Potential applications in drug development owing to its biological activity against certain cancer cell lines .

Interaction studies involving 4-pyridyldiphenylphosphine focus on its coordination with various metal ions. These studies reveal insights into the stability and reactivity of metal-ligand complexes formed with this phosphine derivative. The interactions can be characterized using techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling to understand binding affinities and geometries .

Several compounds share structural similarities with 4-pyridyldiphenylphosphine, including:

  • Diphenylphosphine: Lacks the pyridine ring but shares similar properties as a ligand.
  • 2-Pyridylphosphine: Similar structure but with a different position of the pyridine ring; exhibits distinct reactivity patterns.
  • 3-Pyridylphosphine: Another positional isomer that may show different catalytic behaviors compared to 4-pyridyldiphenylphosphine.

Comparison Table

Compound NameStructure TypeUnique Features
4-PyridyldiphenylphosphineBidentate ligandStronger coordination with metals
DiphenylphosphineMonodentate ligandGeneral-purpose ligand
2-PyridylphosphineBidentate ligandDifferent reactivity patterns
3-PyridylphosphineBidentate ligandVarying catalytic properties

This comparison highlights how 4-pyridyldiphenylphosphine stands out due to its specific binding characteristics and applications in catalysis compared to its structural analogs .

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Exact Mass

263.086386449 g/mol

Monoisotopic Mass

263.086386449 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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